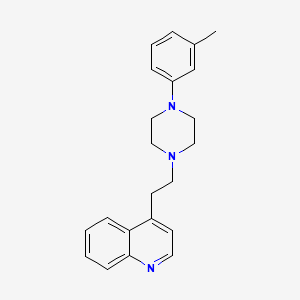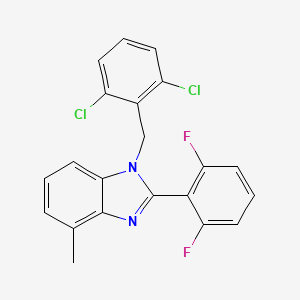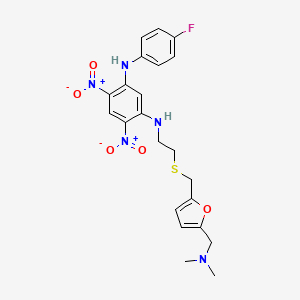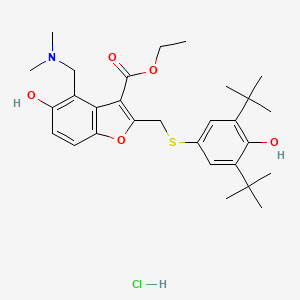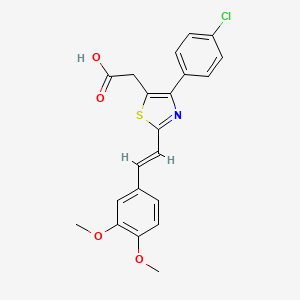![molecular formula C30H32O4S B12724648 5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-26-7](/img/structure/B12724648.png)
5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- is a complex organic compound with a unique structure that includes a pyranone ring, multiple hydroxyl groups, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- typically involves multiple steps, including the formation of the pyranone ring and the introduction of various substituents. Common synthetic routes may involve the use of starting materials such as phenols, thiols, and aldehydes, with reactions carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of substituents on the aromatic ring or the pyranone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic ring or the pyranone ring.
Scientific Research Applications
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-
- 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-
Uniqueness
The uniqueness of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
197915-26-7 |
|---|---|
Molecular Formula |
C30H32O4S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-(2-tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl-4-hydroxy-2-phenyl-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C30H32O4S/c1-20-17-26(23(18-24(20)31)29(2,3)4)35-27-25(32)19-30(34-28(27)33,22-13-9-6-10-14-22)16-15-21-11-7-5-8-12-21/h5-14,17-18,31-32H,15-16,19H2,1-4H3 |
InChI Key |
NFVBQZBNCJFLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


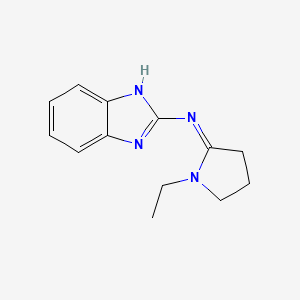
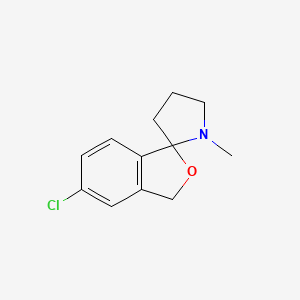
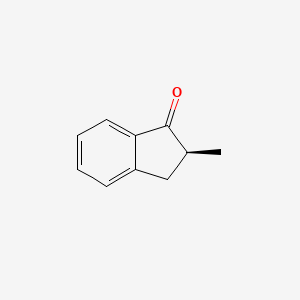
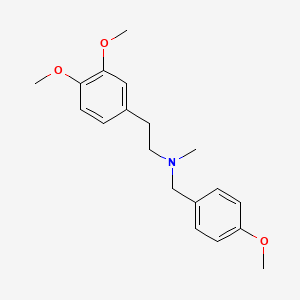
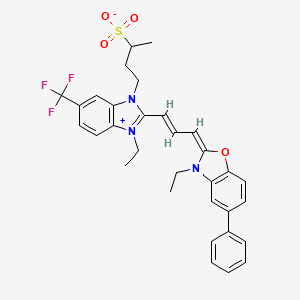
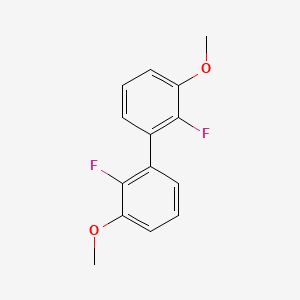
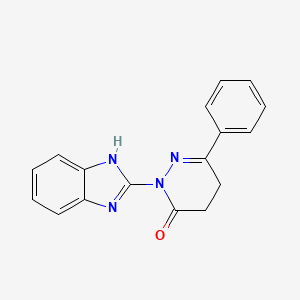
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
